chlorozinc(1+);hept-1-yne
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
64146-57-2 |
|---|---|
Molecular Formula |
C7H11ClZn |
Molecular Weight |
196.0 g/mol |
IUPAC Name |
chlorozinc(1+);hept-1-yne |
InChI |
InChI=1S/C7H11.ClH.Zn/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
XPXYTJCKDRFUNI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC#[C-].Cl[Zn+] |
Origin of Product |
United States |
Formation and Chemical Nature of Chlorozinc I Species and Organozinc Ii Reagents
Methodologies for Generating Chlorozinc(1+) and Organozinc(II) Intermediates
The generation of alkynylzinc reagents like hept-1-ynylzinc chloride can be achieved through several reliable methods. The choice of method often depends on the desired reactivity, the functional groups present in the substrate, and the specific application, such as in Negishi cross-coupling reactions. thieme-connect.de
Direct metalation involves the reaction of a compound with a metal to replace a hydrogen atom with a metal atom. For organozinc reagents, this often requires an activated form of zinc. wikipedia.org Highly reactive Riecke zinc, for instance, is produced by the in situ reduction of zinc chloride (ZnCl₂) with potassium and can facilitate the metalation of various organic halides. wikipedia.org Another approach involves using zinc dust to activate C(sp)-Br bonds, forming an alkynyl zinc reagent in situ. scilit.com While direct metalation of benzyl (B1604629) bromides with zinc powder is efficient, the direct reaction of a terminal alkyne like hept-1-yne with standard zinc metal is less common without specific activation methods. thieme-connect.de
Transmetalation is the most prevalent and preferred method for synthesizing hept-1-ynylzinc chloride and other alkynylzinc halides. thieme-connect.dedntb.gov.ua This process involves the exchange of metals between an organometallic compound and a metal salt.
The typical procedure begins with the deprotonation of the terminal alkyne, hept-1-yne, using a strong organometallic base, most commonly an organolithium reagent like n-butyllithium (BuLi) or a Grignard reagent. thieme-connect.dethieme-connect.de This creates a more reactive alkynyl-lithium or alkynyl-magnesium intermediate. Subsequent reaction with anhydrous zinc chloride (ZnCl₂) results in the desired hept-1-ynylzinc chloride. thieme-connect.dethieme-connect.de This method is efficient and allows for the in situ generation of the reagent, which can then be used directly in subsequent reactions, such as palladium-catalyzed cross-coupling. thieme-connect.de
A representative procedure is as follows:
Hept-1-yne is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). thieme-connect.dethieme-connect.de
An equimolar amount of n-butyllithium in hexane (B92381) is added at a low temperature (e.g., 0 °C) to form hept-1-ynyllithium. thieme-connect.dethieme-connect.de
A solution of anhydrous zinc chloride in THF is then added to the mixture. thieme-connect.dethieme-connect.de
The resulting mixture containing hept-1-ynylzinc chloride is stirred and can be used for further synthetic transformations. thieme-connect.de
It is also possible to generate the alkynylzinc reagent via transmetalation from other organometallics like organotellurium compounds. dntb.gov.ua
| Precursor | Reagents | Product | Typical Conditions | Reference |
| Hept-1-yne | 1. n-BuLi2. ZnCl₂ | Hept-1-ynylzinc chloride | THF, 0 °C to room temperature | thieme-connect.dethieme-connect.de |
| Hept-1-yne | 1. LDA2. ZnBr₂ | Hept-1-ynylzinc bromide | THF, room temperature | thieme-connect.de |
| Alkynyl Telluride | Et₂Zn | Ethyl(alkynyl)zinc | THF, room temperature | thieme-connect.de |
| Alkynyl Lithium | ZnCl₂ | Alkynylzinc chloride | THF, 0 °C | thieme-connect.dedntb.gov.ua |
In situ generation of organozinc reagents is highly advantageous as it avoids the isolation of these often sensitive intermediates. oup.com For alkynylzinc species, this can be achieved by reacting a terminal alkyne with a zinc source in the presence of a base. For example, reacting a terminal alkyne with zinc(II) bromide and triethylamine (B128534) generates the active alkynylzinc reagent directly in the reaction mixture, proving superior in some cases to traditional Sonogashira coupling conditions. thieme-connect.de
Another method involves the reaction of an alkyne with diethylzinc (B1219324) (Et₂Zn). wikipedia.org This approach is often used in catalytic asymmetric additions to aldehydes, where the alkynylzinc species is formed in the presence of a chiral ligand and the carbonyl substrate. wikipedia.orgnih.gov The acidity of the terminal alkyne proton is sufficient to react with the alkylzinc reagent, generating the desired nucleophile. wikipedia.org
Ligand Effects on Zinc Reactivity and Selectivity
The reactivity and selectivity of organozinc reagents like hept-1-ynylzinc chloride can be profoundly influenced by the presence of ligands and additives. organic-chemistry.orgnumberanalytics.com These effects can be steric or electronic in nature, altering the coordination environment of the zinc center and thereby its catalytic properties. numberanalytics.com
Lithium Chloride (LiCl): The presence of lithium salts, often a byproduct of transmetalation from organolithiums, can significantly impact the structure and reactivity of organozinc reagents. nih.govnih.gov LiCl can form higher-order "ate" complexes, such as RZnX₂⁻Li⁺, which are more soluble and can exhibit different reactivity profiles compared to the neutral organozinc halide. nih.gov This has been shown to be crucial in Negishi cross-coupling reactions, where alkylzinc bromides in the presence of LiCl are more active. nih.gov
Amines and Amides: Nitrogen-based ligands like N-methylimidazole (N-MeIm), dicyclohexylamine (B1670486) (Cy₂NH), and various chiral amino alcohols are frequently used as additives or catalysts. nih.govorganic-chemistry.org N-MeIm has been identified as a key additive in palladium-catalyzed Negishi couplings, ensuring high yields and stereoretention by preventing side reactions. organic-chemistry.org In asymmetric additions, chiral amino alcohols and related ligands like N-methylephedrine or BINOL derivatives coordinate to the zinc atom, creating a chiral environment that directs the nucleophilic attack of the alkynyl group onto an electrophile, leading to high enantioselectivity. wikipedia.orgnih.govresearchgate.net
Phosphines and Other Lewis Bases: While less common for direct modification of the zinc reagent itself, phosphine (B1218219) ligands are critical for the palladium catalysts used in conjunction with organozinc reagents in cross-coupling reactions. thieme-connect.de The choice of phosphine ligand, such as P(2-furyl)₃ or PdCl₂(Amphos)₂, can dictate the success of the coupling. organic-chemistry.orgnih.gov Solvents with Lewis basicity, like THF and DMF, also play a crucial role by coordinating to the zinc center, affecting its stability and reactivity. thieme-connect.denih.gov
Coordination Environment and Electronic Structure of Zinc-Halide-Alkyne Adducts
The structure of organozinc halides is not simple; they tend to form complex structures in solution and the solid state. thieme-connect.deuu.nl Zinc's electronic configuration ([Ar]3d¹⁰4s²) means that ligand field effects are absent, and coordination geometry is primarily dictated by electrostatic and steric factors. wikipedia.org
Organozinc halides like hept-1-ynylzinc chloride typically form halogen-bridged dimers or higher oligomers in solution. thieme-connect.de The zinc atom in these structures often aims for a tetracoordinate, tetrahedral geometry, which it achieves through coordination with solvent molecules (like THF) and bridging halides. uu.nlresearchgate.net
The Schlenk equilibrium, well-known for Grignard reagents, also applies to organozinc halides, leading to an equilibrium between the heteroleptic species (RZnX) and the homoleptic diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species. wikipedia.org
2 RZnX ⇌ R₂Zn + ZnX₂
The exact position of this equilibrium and the nature of the species in solution are influenced by the solvent, temperature, and the presence of salt additives like LiCl. nih.govresearchgate.net Studies have shown that in the presence of lithium halides, anionic zincate complexes (e.g., [RZnCl₂]⁻) are formed, which can be the active species in certain reactions. nih.gov
Reactivity of Hept 1 Yne in Zinc Mediated and Zinc Catalyzed Transformations
Hydrozincation Reactions of Terminal Alkynes
Hydrozincation involves the addition of a zinc-hydride (Zn-H) bond across the triple bond of an alkyne. This process converts the alkyne into a vinylzinc species, which is a valuable intermediate for further synthetic manipulations, such as cross-coupling reactions. The regio- and stereochemical outcomes of this addition are critical for its synthetic utility.
The hydrozincation of terminal alkynes, including hept-1-yne, generally proceeds with high levels of control over both regioselectivity and stereoselectivity. The reaction typically exhibits excellent regioselectivity, with the zinc atom adding to the terminal carbon (C1) and the hydrogen atom adding to the internal carbon (C2) of the alkyne. This outcome is often referred to as anti-Markovnikov addition.
The stereoselectivity of the reaction is also highly controlled, leading predominantly to the syn-addition product. This means that the zinc and hydrogen atoms are delivered to the same face of the alkyne triple bond, resulting in the formation of a (Z)-alkenylzinc species. Studies on various alkyne substrates have shown that the hydrozincation step is stereospecific, exclusively yielding the syn-isomer. beilstein-journals.orgnih.gov This high selectivity is crucial for controlling the geometry of the resulting double bond.
| Substrate | Reagent | Selectivity | Product |
| Terminal Alkyne | Zinc Hydride Complex | High Regio- and Stereoselectivity | (Z)-1-Zinca-alk-1-ene |
| Hept-1-yne (analogue) | Zinc Hydride Complex | Predominantly syn-addition | (Z)-1-Zinca-hept-1-ene |
The observed syn-addition in the hydrozincation of alkynes is a key mechanistic feature. The reaction is understood to proceed through a concerted, four-membered transition state. In this transition state, the alkyne coordinates to the zinc center, and the Zn-H bond adds across the carbon-carbon triple bond in a single, stereospecific step. nih.gov This concerted pathway ensures that the hydrogen and zinc moieties are delivered to the same side of the alkyne, leading directly to the Z-alkene configuration upon protonolysis. beilstein-journals.org The stereospecificity of this reaction is a consistent feature, which underpins the reliability of hydrozincation in stereoselective synthesis. nih.gov
The preference for this pathway can be attributed to the orbital interactions within the transition state, which favor the simultaneous formation of the new C-H and C-Zn bonds. This mechanism is analogous to other concerted addition reactions across triple bonds, such as hydroboration.
While stoichiometric hydrozincation is well-established, catalytic variants are highly desirable for efficiency and atom economy. Research has focused on developing zinc complexes that can activate a hydrogen source and facilitate the catalytic hydrozincation of unsaturated bonds. beilstein-journals.org For instance, certain zinc-anilide complexes have been shown to react with dihydrogen (H₂) to form a zinc hydride species that is highly effective for the hydrozincation of alkynes. beilstein-journals.orgnih.gov
Other catalytic systems have utilized low-coordinate cationic zinc hydride complexes. beilstein-journals.org These electrophilic zinc centers can effectively activate the alkyne triple bond for the addition of the hydride. While many systems show high efficacy for internal alkynes, terminal alkynes like hept-1-yne can present challenges, such as deactivation of the catalyst through the formation of stable zinc acetylide species. nih.gov The development of catalysts that are tolerant to the acidic proton of terminal alkynes is an ongoing area of research. Some studies have shown that certain zinc hydride complexes can catalyze the C-H borylation of terminal alkynes, a process that involves an initial hydrozincation step. ed.ac.uk
| Catalyst Type | Substrate Scope | Key Features |
| Zinc-Anilide Complex | Internal & Terminal Alkynes | Activates H₂; high Z:E ratios. beilstein-journals.orgnih.gov |
| Cationic Two-Coordinate Zinc Hydride | Various Alkyne Substrates | Highly electrophilic zinc center. beilstein-journals.org |
| NHC-Zinc Hydride Complex | Terminal Alkynes | Used in catalytic C-H borylation via hydrozincation. ed.ac.uk |
Carbozincation of Terminal Alkynes
Carbozincation is the addition of a carbon-zinc bond (from an organozinc reagent) across a carbon-carbon triple bond. This reaction is a powerful tool for carbon-carbon bond formation, as it generates a new, more complex vinylzinc reagent that can be further functionalized.
The direct, uncatalyzed intermolecular carbozincation of unactivated alkynes is generally a challenging transformation because carbon-carbon multiple bonds are typically unreactive towards organozinc reagents. beilstein-journals.orgresearchgate.net Therefore, these reactions often require either highly reactive, functionalized alkynes (e.g., those bearing electron-withdrawing or directing groups) or the use of a catalyst. beilstein-journals.org Organozinc reagents used in these reactions can range from simple dialkylzincs (e.g., diethylzinc) to more complex organozinc halides. sigmaaldrich.com The reactivity and success of the carbozincation depend heavily on the nature of both the alkyne and the organozinc reagent.
To overcome the low reactivity of simple alkynes and organozinc reagents, transition metal catalysis has become the predominant strategy for effecting carbozincation. beilstein-journals.orgnih.gov Various transition metals, including zirconium, iron, and silver, have been shown to catalyze this transformation effectively. beilstein-journals.orgacs.org
Zirconium-Promoted Carbozincation: Stoichiometric amounts of zirconium salts, such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂), can promote the carbozincation of alkynes. beilstein-journals.org These reactions, often referred to as a variant of the Negishi reaction, allow for the controlled addition of an organozinc reagent to an alkyne. beilstein-journals.org
Iron-Catalyzed Carbozincation: More recently, catalysts based on earth-abundant and less toxic metals like iron have gained prominence. Newly developed iron catalysts bearing 1,10-phenanthroline-imine ligands have been reported to effectively catalyze the vinylzincation of terminal alkynes. acs.orgnih.gov These systems exhibit high chemoselectivity, regioselectivity, and stereoselectivity, and tolerate a wide range of functional groups. acs.orgnih.gov The success of these iron catalysts is attributed to a crowded reaction pocket that promotes the desired carbometalation while disfavoring side reactions like the deprotonation of the terminal alkyne. acs.org
| Catalyst System | Alkyne Substrate | Organozinc Reagent | Key Features |
| ZrCp₂Cl₂ (stoichiometric) | Terminal/Internal Alkynes | Alkyl/Allylzinc reagents | Controlled carbometalation. beilstein-journals.orgacs.org |
| Fe-Phenanthroline-imine | Terminal Alkynes | Vinylzinc reagents | High functional group tolerance; high regio- and stereoselectivity. acs.orgnih.gov |
| AgOTs | Terminal Alkynes | Alkylmagnesium reagents (transmetalation) | Catalyzes alkylmagnesiation, a related process. beilstein-journals.org |
Ligand Design for Enhanced Selectivity in Hept-1-yne Carbozincation
The addition of organozinc reagents to alkynes, known as carbozincation, is a powerful tool for carbon-carbon bond formation. The selectivity of this reaction when applied to unsymmetrical alkynes like hept-1-yne is critically dependent on the nature of the ligands coordinated to the zinc center. The design of chiral ligands has been instrumental in developing asymmetric versions of these transformations. nih.gov
Phosphoramidites have emerged as a highly successful class of chiral ligands in asymmetric catalysis, including in reactions involving organozinc reagents. nih.gov Their modular structure allows for systematic fine-tuning of steric and electronic properties, which is essential for optimizing enantioselectivity. nih.gov For the carbozincation of hept-1-yne, the choice of a suitable chiral ligand can, in principle, control the facial selectivity of the addition, leading to the formation of a chiral vinylzinc species. Key to the success of these ligands is their ability to create a well-defined chiral environment around the metal center. For instance, sterically demanding substituents on the nitrogen atom of phosphoramidite (B1245037) ligands have been shown to be crucial for achieving high enantioselectivity in copper-catalyzed conjugate additions of organozinc reagents, a principle that extends to other zinc-mediated transformations. rug.nl
Similarly, chiral aminodiols and their derivatives, often synthesized from readily available natural products like (–)-β-pinene, have proven to be effective catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com The application of such ligands in the carbozincation of hept-1-yne would involve the formation of a chiral zinc-ligand complex that coordinates the alkyne and directs the incoming nucleophile to one of the two enantiotopic faces of the triple bond.
| Ligand Class | Key Design Feature | Anticipated Effect on Hept-1-yne Carbozincation |
|---|---|---|
| Chiral Phosphoramidites | Modular structure with tunable steric and electronic properties. nih.gov | High enantioselectivity through a well-defined chiral pocket around the zinc center. |
| Pinane-Based Aminodiols | Rigid bicyclic backbone derived from natural chiral pool. mdpi.com | Control of facial selectivity in the addition of the organozinc reagent to the alkyne. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability and tunable steric bulk. mdpi.com | Formation of stable, reactive zinc complexes capable of stereoselective transformations. |
Cross-Coupling Reactions Involving Hept-1-yne-Derived Organozinc Species
Organozinc reagents derived from hept-1-yne, such as hept-1-yn-1-ylzinc chloride, are valuable nucleophiles in a range of transition-metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. wikipedia.org
Negishi Coupling and Related Palladium-Catalyzed Processes
The Negishi coupling is a palladium-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.org This reaction is highly versatile and tolerates a wide variety of functional groups. Hept-1-yne can be readily converted to its corresponding organozinc reagent, typically by deprotonation with a strong base followed by transmetalation with a zinc halide like zinc chloride, or by direct insertion of zinc. nih.govchem-station.com This heptynylzinc species can then be coupled with various electrophiles. wikipedia.orgnobelprize.org
The catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the heptynyl group from zinc to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org This methodology allows for the efficient synthesis of substituted alkynes by connecting the heptynyl fragment to aryl, vinyl, or other organic moieties. libretexts.org
| Electrophile (R'-X) | Product (R-C≡C-R') | Catalyst System (Typical) |
|---|---|---|
| Iodobenzene | 1-Phenylhept-1-yne | Pd(PPh₃)₄ |
| Vinyl Bromide | Non-1-en-3-yne | PdCl₂(dppf) |
| Benzyl (B1604629) Chloride | Oct-2-ynylbenzene | Pd₂(dba)₃ / SPhos |
Copper-Promoted Cross-Couplings of Alkynylzinc Reagents
Copper salts are frequently used to promote or co-catalyze the cross-coupling of alkynyl organometallics. wikipedia.org In the context of hept-1-yne-derived organozinc reagents, copper plays a crucial role in variants of the Sonogashira reaction. organic-chemistry.orglibretexts.org Although the classic Sonogashira coupling involves a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and an amine base, a common modification uses pre-formed alkynylzinc reagents. wikipedia.orgyoutube.com
In this process, the heptynylzinc reagent undergoes transmetalation with the copper(I) salt (e.g., CuI) to form a more reactive copper heptynilide intermediate in situ. nih.gov This copper acetylide then participates in the palladium catalytic cycle, transferring the heptynyl group to the palladium center before reductive elimination. libretexts.org This approach can sometimes offer advantages in terms of reaction conditions and substrate scope over the direct use of the terminal alkyne. Copper catalysis can also be employed in the absence of palladium for certain couplings, for instance, in the reaction between alkynylzincs and 1-bromoalkynes. nih.gov
| Reaction Type | Coupling Partner | Typical Product | Catalyst/Promoter |
|---|---|---|---|
| Sonogashira-Type Coupling | Aryl Iodide | Aryl-substituted hept-1-yne | Pd(0) catalyst, Cu(I) co-catalyst libretexts.org |
| Cadiot-Chodkiewicz-Type Coupling | 1-Bromoalkyne | Unsymmetrical 1,3-diyne | Cu(I) catalyst organic-chemistry.org |
Aerobic Oxidative Cross-Coupling Strategies
Aerobic oxidative coupling reactions utilize molecular oxygen, typically from air, as a green and inexpensive oxidant. nih.gov For terminal alkynes like hept-1-yne, the most common oxidative coupling is a homocoupling reaction (Glaser or Hay coupling) to produce symmetrical 1,3-diynes. organic-chemistry.orgresearchgate.net
In a typical procedure, a salt of hept-1-yne is oxidized in the presence of a catalyst. While copper is the classic catalyst for this transformation, zinc can play a role in the formation of the initial organometallic species or as part of the catalytic system. The reaction involves the formation of a heptynyl radical or a related reactive intermediate, which then dimerizes to form tetradeca-6,8-diyne. This strategy is a straightforward method for synthesizing conjugated diyne systems. researchgate.net While achieving selective cross-coupling under these conditions is more challenging due to the prevalence of homocoupling, it can be accomplished with careful control of reaction parameters and substrate addition. organic-chemistry.org
| Starting Material | Reagents | Product |
|---|---|---|
| Hept-1-yne | Zinc salt (promoter), Catalyst (e.g., CuCl), Air (O₂) | Tetradeca-6,8-diyne |
Other Functionalization Reactions of Hept-1-yne Catalyzed by Zinc
Beyond cross-coupling, zinc catalysts are effective in promoting other types of functionalization reactions at the terminal alkyne of hept-1-yne.
Alkyne Oxidation and C-H Functionalization Pathways
Zinc(II) catalysts have been shown to enable efficient alkyne oxidation and C-H functionalization sequences. nih.govresearchgate.net For a terminal alkyne like hept-1-yne, the acidic C-H bond can be activated by a zinc catalyst. This in situ generation of a zinc acetylide facilitates reactions with various electrophiles, representing a direct C-H functionalization pathway. chemrxiv.org
Furthermore, zinc catalysts can activate the alkyne triple bond towards nucleophilic attack. An example of this is the intermolecular hydroamination of terminal alkynes with anilines, which proceeds smoothly in the presence of catalytic amounts of zinc triflate. nih.gov This reaction, which follows Markovnikov regioselectivity, results in the formation of an enamine or imine intermediate that can be subsequently reduced to yield the corresponding amine. nih.gov This process represents a highly atom-economical method for C-N bond formation. nih.gov Zinc-catalyzed alkyne oxidation can also lead to the formation of α-oxo zinc carbene-like intermediates, which can then undergo further transformations, although this is more established for internal and electron-rich alkynes. nih.govresearchgate.net
| Reaction Type | Reagent | Intermediate/Product Type | Catalyst (Example) |
|---|---|---|---|
| Hydroamination | Aniline | N-Heptylidenylaniline (after tautomerization) | Zn(OTf)₂ nih.gov |
| C-H Functionalization | Electrophile (e.g., Aldehyde) | Propargyl alcohol derivative | Zn(II) salt + Base |
Direct Coupling of Terminal Alkynes with Electrophiles via Zinc Activation
The activation of the terminal C-H bond of alkynes, such as hept-1-yne, by zinc compounds facilitates the formation of zinc acetylides, which are versatile nucleophiles for coupling with various electrophiles. This direct coupling approach avoids the need for pre-formed, highly reactive organometallic reagents like organolithium or Grignard reagents, thus offering a pathway with greater functional group tolerance. organic-chemistry.orgwikipedia.org
Beyond silylation, zinc-mediated couplings extend to the formation of carbon-carbon bonds. Palladium-catalyzed, zinc-mediated cross-coupling reactions between alkyl halides and aryl bromides have been successfully carried out in aqueous media at room temperature. organic-chemistry.org This method avoids the pre-formation of organozinc reagents and is enabled by the use of a nonionic amphiphile which creates catalytic nanoreactors in water. organic-chemistry.org The process shows broad applicability with various alkyl halides and functionalized aryl bromides. organic-chemistry.org The activation of the zinc metal surface, often assisted by additives like N,N,N',N'-tetramethylethylenediamine (TMEDA), is crucial for the oxidative insertion into the alkyl halide and subsequent coupling. organic-chemistry.orgnih.gov While these examples often focus on alkyl halides as the organozinc precursor, the underlying principles of zinc activation and its functional group tolerance are relevant to the reactivity of zinc acetylides derived from terminal alkynes.
The table below summarizes representative examples of direct coupling reactions of terminal alkynes with electrophiles via zinc activation.
| Alkyne Substrate | Electrophile | Zinc Species | Catalyst/Additive | Solvent | Product | Yield (%) | Reference |
| Phenylacetylene (B144264) | Aminosilane | ZnCl₂ | - | THF | Phenyl(trimethylsilyl)acetylene | High | organic-chemistry.org |
| 1-Octyne | Aminosilane | ZnBr₂ | - | 1,4-Dioxane | 1-(Trimethylsilyl)-1-octyne | High | organic-chemistry.org |
| n-Heptyl iodide | m-Bromoanisole | Zn powder | Pd catalyst, TMEDA | Water with PTS | 1-Heptyl-3-methoxybenzene | Good | organic-chemistry.orgnih.gov |
Note: The data presented is illustrative of the reaction type. Yields are reported as "High" or "Good" as specific percentages for hept-1-yne were not detailed in the general method descriptions of the cited sources.
Zinc-Catalyzed Cyclization Reactions of Alkynyl Substrates
Zinc catalysts have emerged as effective and sustainable alternatives to precious metals for promoting cyclization reactions of substrates containing an alkyne moiety. nih.gov These transformations are valuable for the synthesis of a wide range of heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov
A notable example involves the synthesis of isocoumarins and dihydroisocoumarins from the reaction of 2-iodobenzoic acid derivatives and hept-1-yne. nih.gov This one-pot reaction proceeds via a Sonogashira cross-coupling in the presence of zinc chloride, followed by a spontaneous cyclization to yield the isocoumarin (B1212949) scaffold. nih.gov The resulting isocoumarins can be further hydrogenated to the corresponding dihydroisocoumarins. nih.gov This demonstrates the utility of a zinc co-catalyst in facilitating a key C-C bond formation that triggers a subsequent cyclization event.
Furthermore, zinc complexes have been developed as catalysts for the intramolecular hydroelementation of alkynyl alcohols and acids. nih.govacs.org Novel zinc complexes supported by acetamidate/thioacetamidate heteroscorpionate ligands have shown catalytic activity in these cyclization reactions, affording enol ethers and unsaturated lactones under mild conditions. nih.govnih.gov Mechanistic studies, including kinetic analysis and DFT calculations, suggest that the reaction proceeds through the formation of a catalytically active alkoxide-zinc intermediate. acs.orgnih.gov This intermediate is formed by the protonolysis of a Zn-alkyl bond by the alcohol or carboxylic acid group of the substrate. acs.org The subsequent intramolecular nucleophilic attack of the oxygen on the alkyne, mediated by the zinc center, leads to the cyclized product. acs.org These zinc-catalyzed processes are often highly selective, favoring the formation of exo-cyclized products. nih.govacs.org
The following table presents data on zinc-catalyzed cyclization reactions involving alkynyl substrates.
| Alkynyl Substrate | Co-reactant/Catalyst System | Product Type | Key Findings | Reference |
| Hept-1-yne | 2-Iodobenzoic acid / Pd(PPh₃)₂Cl₂, ZnCl₂ | Isocoumarin | One-pot Sonogashira coupling followed by spontaneous cyclization. | nih.gov |
| Various alkynyl alcohols | Novel acetamidate/thioacetamidate zinc complexes | Enol ether | First use of such zinc catalysts for non-terminal alkynyl alcohols; high selectivity for exo-product. | nih.govacs.org |
| Various alkynyl acids | Novel acetamidate/thioacetamidate zinc complexes | Unsaturated lactone | First report of zinc catalysts for the cycloisomerization of alkynoic substrates. | nih.govacs.org |
| Alkynyl alcohols | Scorpionate zinc complexes | Exocyclic enol ethers | Highly selective intramolecular hydroalkoxylation. Kinetic studies show first-order in catalyst, zero-order in substrate. | researchgate.net |
Mechanistic Investigations and Theoretical Studies of Zinc Alkyne Interactions
Elucidation of Reaction Mechanisms via Stoichiometric Experiments
Kinetic studies, which are closely related to stoichiometric experiments, have been performed on analogous zinc-catalyzed hydroalkoxylation reactions. These investigations have confirmed that the reactions are typically first-order with respect to the catalyst concentration and zero-order in relation to the alkynyl substrate concentration. nih.govnih.gov This suggests that the rate-determining step involves the catalyst and not the alkyne. The reaction is often initiated by a protonolysis reaction between the zinc-alkyl bond and an alcohol group of the substrate, leading to the formation of a catalytically active alkoxide-zinc intermediate. nih.govnih.gov
In a representative study, the reaction of a zinc complex with 2-ethynylbenzyl alcohol was monitored over time to understand the hydroalkoxylation mechanism. acs.org Such experiments, even when they result in a mixture of intermediates, prompt more detailed investigations into the reaction mechanism. acs.org
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the intricate details of reaction mechanisms involving organometallic compounds like chlorozinc(1+);hept-1-yne.
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of the most plausible reaction pathways. For zinc-catalyzed reactions with alkynes, DFT studies have been used to calculate the Gibbs free energy profiles for various proposed mechanisms. acs.org
For example, in a zinc-catalyzed hydroalkoxylation, calculations can compare the energetics of two initial steps: the deprotonation of the alkyne to form an alkynyl intermediate versus the deprotonation of a hydroxyl group to form an alkoxide intermediate. acs.org DFT studies have shown that the formation of the alkoxide intermediate can be more exergonic by approximately 4.2 kcal/mol, making it the more favorable initial step. acs.org Subsequent steps, such as the concerted coupling between the alkyne group and the Zn-O moiety, are then evaluated to construct the full catalytic cycle. acs.org These theoretical investigations provide a detailed, step-by-step energetic picture of the reaction.
Table 1: Calculated Gibbs Free Energy Changes for Key Steps in a Zinc-Catalyzed Hydroalkoxylation
| Step | Description | ΔG (kcal/mol) |
| A | Formation of Alkynyl Intermediate (INT-A) | - |
| A' | Formation of Alkoxide Intermediate (INT-A') | -4.2 (relative to INT-A) |
| TS1-A | Transition state from Alkynyl Intermediate | +48.9 |
| TS1-A' | Transition state from Alkoxide Intermediate | +20.9 |
| B' | Formation of Cyclized Product (INT-B') | -16.4 (relative to INT-A') |
This table presents representative data from DFT calculations on a model system to illustrate the energetic differences between alternative reaction pathways. The values are indicative of the types of insights gained from such studies. acs.org
A significant advantage of computational modeling is the ability to visualize the three-dimensional structures of fleeting transition states and reactive intermediates. For chlorozinc-alkyne systems, this allows for a detailed analysis of the bonding and geometry at critical points along the reaction coordinate.
In the context of a concerted coupling reaction, DFT can model the transition state (e.g., TS1-A') where the alkyne and the Zn-O bond interact. acs.org The calculated bond lengths and angles within this transition state structure can reveal the extent of bond formation and breaking. Similarly, the structures of intermediates, such as the initial zinc-alkyne π-complex or the subsequent metallacycle, can be optimized to understand their stability and electronic properties. For instance, in nickel-catalyzed reductive couplings, which share mechanistic similarities, the transformation from a trigonal planar Ni(0) complex to a T-shaped Ni(II) metallacycle involves significant electronic rearrangement, including back-donation from metal d-orbitals to the alkyne π* orbitals, which stabilizes the intermediate. nih.gov
DFT calculations are crucial for explaining and predicting the regioselectivity and stereoselectivity observed in many zinc-catalyzed reactions involving unsymmetrical alkynes. By calculating the activation energies for the formation of different possible products, researchers can determine the most likely outcome.
The regioselectivity in reactions like hydroalkoxylation is often governed by electronic effects, where the heteroatom preferentially attacks the more electron-deficient carbon of the alkyne. acs.org Theoretical models can quantify this by analyzing the charge distribution in the alkyne substrate and the orbital interactions in the transition state. Similarly, stereoselectivity, such as the preference for E or Z isomers in alkyne functionalization, can be rationalized by comparing the energies of the diastereomeric transition states leading to each isomer. Mechanistic studies on related cobalt-catalyzed reactions suggest that different catalytic cycles can lead to the formation of different isomers. rsc.org DFT calculations can elucidate these competing pathways and identify the factors, such as ligand sterics or electronic effects, that favor one pathway over another. rsc.orgresearchgate.net
Spectroscopic Techniques for Characterizing Zinc-Alkyne Complexes
While computational methods provide theoretical insights, spectroscopic techniques offer experimental evidence for the structures of intermediates and complexes formed during a reaction.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of molecules in solution. In the study of zinc-alkyne interactions, ¹H and ¹³C NMR are particularly valuable for identifying reaction intermediates. core.ac.uk The diamagnetic nature of Zn(II) complexes makes them well-suited for NMR studies, as they typically exhibit sharp signals with chemical shifts that are informative of the coordination environment. nih.gov
When a zinc complex is formed, the chemical shifts of the protons and carbons of the organic ligands will change compared to the free ligand. These changes, or coordination shifts, provide information about the binding of the ligand to the zinc center. For example, in studies of zinc complexes, the ¹H NMR spectrum can show shifts in the aromatic proton signals upon coordination. researchgate.netmdpi.com In kinetic studies of zinc-catalyzed reactions, ¹H NMR spectroscopy is used to monitor the consumption of starting materials and the formation of products over time, allowing for the determination of reaction rates. nih.gov The characterization of intermediates by NMR provides crucial experimental validation for the species predicted by computational models.
Table 2: Representative ¹H NMR Chemical Shifts for a Ligand Free and Coordinated to a Zn(II) Center
| Proton Environment | Free Ligand (δ, ppm) | Zn(II) Complex (δ, ppm) |
| Aromatic Protons | 6.5-8.2 | 6.81-6.76 |
| NH Proton | 10.9 | Signal Absent |
This table illustrates typical changes in proton chemical shifts upon coordination to a zinc center, as observed in various studies. The disappearance of the NH proton signal is indicative of deprotonation upon complexation. researchgate.netmdpi.com
IR Spectroscopy for Monitoring Alkyne Activation
Infrared (IR) spectroscopy is a powerful tool for investigating the interaction between zinc complexes and terminal alkynes in real-time. It allows for the direct observation of changes in bond vibrational frequencies upon coordination and activation. A key diagnostic feature is the acetylenic C-H stretching frequency (ν(≡C-H)), which is sensitive to changes in its electronic environment.
In studies of nucleophilic acetylide generation, the combination of a terminal alkyne, a zinc salt like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), and a tertiary amine base is monitored. The complexation of the alkyne to the zinc center is believed to labilize the terminal C-H bond, facilitating its deprotonation by the amine to form a zinc-acetylide. pnas.org
ReactIR spectroscopic investigations provide compelling evidence for this process. For instance, upon the addition of Zn(OTf)₂ to a mixture of phenylacetylene (B144264) and triethylamine (B128534) (NEt₃) in acetonitrile, the characteristic IR band for the acetylenic C-H stretch undergoes significant changes. pnas.org This shift or disappearance of the peak is indicative of the C-H bond cleavage and the formation of a new species, presumed to be the zinc-acetylide.
Further studies using infrared laser photodissociation spectroscopy on gas-phase zinc-acetylene ion–molecule complexes [Zn(C₂H₂)n]⁺ complement these solution-phase observations. acs.org These experiments, combined with computational chemistry, provide detailed information on the structures and bonding within these complexes, showing how the acetylene (B1199291) ligands are activated upon coordination to the zinc cation. acs.org
| Compound/System | Spectroscopic Technique | Key Observation | Interpretation | Reference |
| Phenylacetylene + Zn(OTf)₂ + NEt₃ | ReactIR Spectroscopy | Disappearance of the C-H stretch resonance signal at 3277 cm⁻¹ | Formation of a zinc-acetylide species through deprotonation of the alkyne. | pnas.org |
| [Zn(C₂H₂)n]⁺ (n=4-6) | Infrared Laser Photodissociation Spectroscopy | Fragmentation patterns upon IR irradiation in the C-H stretching region. | Provides information on the coordination number and bonding within the zinc-alkyne complexes. | acs.org |
X-ray Crystallography of Related Zinc-Alkyne Structures
In many structurally characterized zinc complexes relevant to catalysis, the zinc atom adopts a distorted tetrahedral geometry. acs.orgias.ac.in For example, in alkyl zinc complexes supported by acetamidate/thioacetamidate heteroscorpionate ligands, the zinc center is coordinated to nitrogen and/or sulfur atoms from the ligand and a carbon atom from an ethyl group. acs.org The bond lengths observed in these structures are consistent with those reported for other alkyl zinc compounds.
These crystallographic studies confirm that zinc can readily engage in covalent bonding with carbon, nitrogen, and other elements, adopting geometries that can accommodate the coordination of alkyne substrates, either through π-complexation or through the formation of a direct Zn-C σ-bond in a zinc-acetylide.
| Complex | Crystallographic Finding | Selected Bond Distances (Å) / Angles (°) | Significance | Reference |
| [Zn(ethyl)(acetamidate/thioacetamidate ligand)] | Distorted tetrahedral geometry at the zinc center. | Zn-C(ethyl): ~1.98 Å; Zn-N(pyrazole): 2.07-2.14 Å | Provides a model for the coordination environment of zinc in catalytic systems involving organic substrates. | acs.org |
| Products of CpZn-ZnCp + Main Group Carbene Analogues | Tetrahedral geometry at the main group element (E = Si, Al, Ga) with zinc atoms bonded to it. | Zn-E-Zn angles: 123.98(3)° to 133.84(2)° | Demonstrates the reactivity of zinc-carbon bonds and the resulting structural motifs. | nih.gov |
| General Zinc(II) Complexes | Typically four-coordinate with tetrahedral geometry. | Varies with ligand; e.g., Zn-N and Zn-S bonds are common. | Establishes the common coordination preferences for Zn(II), which is relevant for substrate binding. | ias.ac.insamsun.edu.trresearchgate.net |
Synthetic Utility of Hept 1 Yne in Constructing Complex Molecular Architectures
Integration of Hept-1-yne in Total Synthesis of Natural Products and Bioactive Molecules
The incorporation of the hept-1-yne moiety is a strategic approach in the total synthesis of various natural products and biologically active molecules. Its linear seven-carbon chain and reactive terminal alkyne allow for its use as a key fragment in the convergent assembly of complex targets.
One notable application of hept-1-yne is in the synthesis of isocoumarins and their dihydro derivatives. nih.gov These scaffolds are present in a variety of natural products with diverse biological activities. In a one-pot reaction, 2-iodobenzoic acid derivatives can be coupled with hept-1-yne via a Sonogashira cross-coupling reaction in the presence of zinc chloride to yield 3-pentylisocoumarins. nih.gov Subsequent hydrogenation of the isocoumarin (B1212949) provides the corresponding 3-pentyldihydroisocoumarin. nih.gov
| Starting Material | Reagents | Product | Yield (%) |
| 2-Iodobenzoic acid | Hept-1-yne, Pd(PPh₃)₂Cl₂, ZnCl₂, Et₃N, DMF | 3-Pentylisochromen-1-one | 71 |
This table illustrates the synthesis of a key isocoumarin intermediate using hept-1-yne.
Furthermore, hept-1-yne is a precursor in the stereoselective synthesis of bioactive fatty acids. Specifically, it has been utilized in the synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid. These complex fatty acids are synthesized through multi-step sequences where the hept-1-yne unit is elaborated and coupled with other fragments to construct the final carbon skeleton with precise control over the geometry of the double bonds.
Stereoselective and Regioselective Synthesis of Advanced Intermediates
The triple bond of hept-1-yne provides a platform for the stereoselective and regioselective introduction of new functional groups, leading to the formation of valuable and complex synthetic intermediates. The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules, and reactions involving hept-1-yne have been developed to address these challenges.
Stereoselective Additions:
Enantioselective addition of organozinc reagents derived from terminal alkynes, including hept-1-yne, to aldehydes is a powerful method for the synthesis of chiral propargyl alcohols. These reactions often employ chiral catalysts, such as those based on 1,1'-bi-2-naphthol (B31242) (BINOL), to induce high levels of enantioselectivity. The resulting chiral propargyl alcohols are versatile intermediates that can be further transformed into a variety of other chiral molecules.
A representative stereoselective reaction is the addition of a zinc acetylide to an aldehyde in the presence of a chiral ligand.
| Alkyne | Aldehyde | Chiral Ligand | Product | Enantiomeric Excess (ee) |
| Hept-1-yne | Benzaldehyde | (S)-BINOL | (S)-1-Phenyl-oct-2-yn-1-ol | High |
This table provides a representative example of a stereoselective addition reaction involving a derivative of hept-1-yne.
Regioselective Reactions:
Regioselectivity in reactions of hept-1-yne is crucial when the two carbons of the alkyne are electronically or sterically differentiated in a subsequent reaction. For instance, in hydroboration-oxidation reactions, the boron atom adds selectively to the terminal carbon of hept-1-yne, leading to the formation of heptanal (B48729) after oxidation. Conversely, acid-catalyzed hydration yields heptan-2-one, demonstrating the ability to control the regiochemical outcome based on the reaction conditions.
The formation of substituted aromatic rings from highly substituted arynes reacting with hept-1-yne derivatives can also proceed with high regioselectivity, providing access to complex aromatic structures that would be difficult to synthesize through traditional methods. nih.gov
Cyclotrimerization and Polymerization of Hept-1-yne Derivatives
The triple bond of hept-1-yne can participate in metal-catalyzed cyclization and polymerization reactions, leading to the formation of aromatic compounds and polymers, respectively.
Cyclotrimerization:
The [2+2+2] cycloaddition of three alkyne molecules, known as cyclotrimerization, is a powerful method for the synthesis of substituted benzene (B151609) rings. wikipedia.org When terminal alkynes like hept-1-yne are subjected to this reaction, a mixture of 1,2,4- and 1,3,5-trisubstituted benzenes can be formed. The regioselectivity of this reaction can often be controlled by the choice of catalyst. For example, nickel-based catalyst systems have been shown to favor the formation of 1,2,4-trisubstituted benzenes from terminal alkynes. researchgate.net
| Catalyst System | Major Product |
| NiCl₂/Zn | 1,2,4-Tripentylbenzene |
This table indicates the major product from the nickel-catalyzed cyclotrimerization of hept-1-yne.
Polymerization:
The polymerization of terminal alkynes can lead to the formation of polyacetylenes, which are conjugated polymers with interesting electronic and optical properties. While the polymerization of hept-1-yne itself is not as extensively studied as that of other alkynes like acetylene (B1199291) or phenylacetylene (B144264), its derivatives can be polymerized. For instance, diynes containing the hept-1-yne moiety can undergo cyclopolymerization to produce polymers with cyclic repeating units. The polymerization of higher α-olefins, which share some structural similarities with terminal alkynes, has been studied with various catalysts, suggesting that similar methodologies could be applied to hept-1-yne. mdpi.com
Furthermore, the principles of polymerization of diethynylarenes, where both alkyne groups participate in the formation of a polymer network, can be extended to understand the potential polymerization behavior of molecules containing a hept-1-yne unit. mdpi.com
Future Perspectives in Chlorozinc 1+ Mediated and Zinc Catalyzed Alkyne Chemistry
Development of Novel Catalytic Systems for Alkynes
The future of alkyne chemistry is intrinsically linked to the innovation of new catalytic systems. Zinc, being an earth-abundant and relatively non-toxic metal, presents an attractive alternative to precious metal catalysts. nih.govrsc.org Researchers are actively exploring the design and synthesis of novel zinc-based catalysts with enhanced activity, selectivity, and broader substrate scope.
A promising direction is the development of well-defined zinc complexes with tailored ligand architectures. For instance, scorpionate zinc complexes have been successfully employed as precatalysts for the hydroalkoxylation of alkynyl alcohols under mild conditions. researchgate.net The modular nature of these ligands allows for fine-tuning of the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. Recent studies have demonstrated the synthesis of novel alkyl zinc complexes supported by acetamidate/thioacetamidate heteroscorpionate ligands, which have shown catalytic activity in the cyclization of alkynyl alcohol and acid substrates. acs.orgnih.gov
Furthermore, the exploration of zinc catalysts in combination with other metals or co-catalysts is a burgeoning area. For example, a three-component coupling between an alkyne, an iodoarene, and bis(iodozincio)methane can be controlled by either a nickel or a palladium/cobalt catalytic system to yield different organozinc reagents. nih.gov This highlights the potential for developing multicomponent catalytic systems that enable complex transformations in a single step. The development of novel zinc-catalyzed Cadiot-Chodkiewicz cross-coupling reactions of terminal alkynes with 1-bromoalkynes in green solvents like ethanol (B145695) further expands the toolkit for synthesizing buta-1,3-diynes. researchgate.net
| Catalyst System | Reaction Type | Substrates | Key Features |
| Zn(OTf)₂ | Silylation | Terminal Alkynes | Catalytic, high-yielding, avoids strong bases. organic-chemistry.org |
| Zn(OTf)₂ / NaBHEt₃ | Hydroboration | Terminal and Internal Alkynes | Regioselective, tolerates various functional groups. nih.gov |
| Zinc-anilide complex | Semi-hydrogenation | Internal Alkynes | High Z-selectivity, stereospecific hydrozincation. chemrxiv.orgacs.org |
| NacNacZnH complex | C-H Borylation | Terminal Alkynes | Leads to the formation of 1,1,1-triborylalkanes. acs.org |
| Et₂Zn/L-proline | Cadiot-Chodkiewicz coupling | Terminal alkynes, 1-bromoalkynes | Utilizes a non-toxic zinc source and an amino acid ligand in ethanol. researchgate.net |
Exploration of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding synthetic methodologies, and zinc-catalyzed alkyne chemistry is no exception. The inherent low toxicity and abundance of zinc align well with these principles. nih.govrsc.org Future research will undoubtedly focus on developing even more sustainable and environmentally friendly protocols.
A key aspect of this is the use of green solvents. Water and ethanol are being explored as reaction media for zinc-catalyzed transformations. For example, a zinc acetate-catalyzed azide-alkyne cycloaddition has been successfully developed in neat water. rsc.org Similarly, the synthesis of benzoxazole (B165842) derivatives using zinc sulfide (B99878) nanoparticles as a catalyst has been achieved in ethanol. ajgreenchem.com The use of ultrasound irradiation in conjunction with zinc acetate (B1210297) catalysis represents another green approach to activating chemical reactions, often leading to reduced reaction times and improved energy efficiency. rsc.org
The development of recyclable catalysts is another cornerstone of green chemistry. Heterogeneous zinc catalysts, such as zinc oxide or zinc sulfide nanoparticles, offer the advantage of easy separation from the reaction mixture and potential for reuse. ajgreenchem.comnih.gov Research into immobilizing homogeneous zinc catalysts on solid supports is also a promising avenue for improving their sustainability. rsc.org Furthermore, the drive towards atom economy will spur the development of domino and one-pot reactions that minimize waste by incorporating multiple transformations into a single synthetic operation. researchgate.net
| Green Chemistry Approach | Example Reaction | Catalyst | Solvent | Key Advantage |
| Use of Green Solvents | Azide-Alkyne Cycloaddition | Zn(OAc)₂ | Water | Environmentally benign solvent. rsc.org |
| Use of Green Solvents | Cadiot-Chodkiewicz Coupling | Et₂Zn/L-proline | Ethanol | Reduces reliance on volatile organic compounds. researchgate.net |
| Energy Efficiency | Synthesis of Xanthene Derivatives | Zn(OAc)₂ | - | Ultrasound irradiation enhances reaction rates. rsc.org |
| Recyclable Catalysts | Synthesis of Benzoxazole Derivatives | Zinc Sulfide Nanoparticles | Ethanol | Catalyst can be recovered and reused. ajgreenchem.com |
| Atom Economy | Domino Hydroamination-Alkyne Addition | Zinc-based catalyst | - | Forms complex molecules in a single step. researchgate.net |
Advances in Understanding Complex Reaction Networks
To design more efficient and selective catalysts, a deep understanding of the underlying reaction mechanisms is paramount. Future research will increasingly employ a combination of experimental techniques and computational modeling to unravel the intricate details of zinc-catalyzed alkyne transformations.
Kinetic studies are crucial for determining the order of reaction with respect to the catalyst and substrates, providing insights into the rate-determining step. For instance, kinetic studies on the hydroalkoxylation of alkynyl alcohols catalyzed by scorpionate zinc complexes have shown that the reactions are first-order in the catalyst and zero-order in the alkyne substrate. acs.org
Computational methods, such as Density Functional Theory (DFT) calculations, are becoming indispensable tools for elucidating reaction pathways and transition state structures. DFT studies have supported a reaction mechanism for the cyclization of alkynyl alcohols that proceeds through the formation of a catalytically active alkoxide-zinc intermediate. acs.org These computational models can help predict the effect of ligand modifications on catalyst performance and guide the rational design of new catalysts. For instance, calculations have indicated that a {7DIPP}Zn-H congener has a more pronounced biphilic character than a NacNacZnH complex, making it a more active catalyst for hydroboration. acs.org The proposed mechanism for the zinc-catalyzed azide-alkyne cycloaddition involves the formation of a zinc-containing six-membered ring intermediate. rsc.org
Designing New Transformations for Terminal Alkynes
Terminal alkynes are versatile building blocks in organic synthesis, and the development of new transformations that utilize them is a constant pursuit. Zinc catalysis is poised to play a significant role in expanding the synthetic utility of this functional group.
Zinc-catalyzed dehydrogenative cross-coupling reactions represent a novel approach to forming C(sp)-C(sp²) bonds. A recently developed method allows for the coupling of terminal alkynes with aldehydes to access ynones, demonstrating that zinc can be used as a catalyst in reactions that traditionally rely on its redox ability. nih.gov
The silylation of terminal alkynes is another important transformation, and zinc catalysis offers a mild and efficient alternative to traditional methods that require strong bases. A zinc-catalyzed silylation employing TMSOTf and catalytic amounts of Zn(OTf)₂ has been shown to be effective for a variety of substrates. organic-chemistry.orgacs.org This method avoids the use of stoichiometric quantities of strong bases and metal mediators.
Furthermore, zinc catalysts are being explored for the 1,1-diboration of terminal alkynes, leading to the formation of 1,1-diborylated alkenes. rsc.org These products are valuable synthetic intermediates that can be further functionalized. The development of tandem catalytic systems, such as the one that converts terminal alkynes into 1,1,1-triborylalkanes, showcases the potential for designing complex, multi-step transformations using zinc catalysis. acs.org
| Transformation | Catalyst System | Product | Significance |
| Dehydrogenative Cross-Coupling | Zinc-based catalyst | Ynones | Novel C(sp)-C(sp²) bond formation. nih.gov |
| Silylation | Zn(OTf)₂ / TMSOTf | Alkynylsilanes | Mild and efficient alternative to traditional methods. organic-chemistry.orgacs.org |
| 1,1-Diboration | Zn(OTf)₂ | 1,1-Diborylated Alkenes | Access to valuable synthetic intermediates. rsc.org |
| Tandem C-H Borylation/Hydroboration | NacNacZnH complex / BH₃-THF | 1,1,1-Triborylalkanes | Multi-step transformation in one pot. acs.org |
| Addition to α-Keto Esters | Zinc salt | Tertiary Propargylic Alcohols | Enantioconvergent reaction with high atom economy. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for chlorozinc(1+);hept-1-yne, and how do reaction conditions influence yield?
- Methodological Answer : Synthetic routes should be systematically compared using controlled variables (e.g., temperature, solvent polarity, zinc precursor reactivity). For example, Grignard reagent alkylation or direct zinc insertion into hept-1-yne derivatives can be evaluated. Yield optimization requires factorial design experiments to isolate critical factors (e.g., solvent effects on zinc coordination) . Experimental protocols must detail reagent purity, inert atmosphere conditions, and quenching methods to ensure reproducibility . Characterization via and IR spectroscopy should confirm intermediate formation and final product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound complexes, and what key spectral markers should be prioritized?
- Methodological Answer : Multi-technique approaches (e.g., NMR, FT-IR, X-ray crystallography) are essential. For NMR, focus on shifts to identify zinc coordination sites and alkynyl carbon deshielding. IR should target C≡C stretching frequencies (typically 2100–2260 cm) and Zn-Cl vibrations (400–500 cm). Cross-validate findings with computational simulations (DFT) to assign ambiguous peaks .
Q. How should researchers design a literature review to identify gaps in the understanding of this compound reactivity?
- Methodological Answer : Use systematic review frameworks (e.g., PICO or SPIDER) to structure search terms (e.g., "zinc-alkyne complexes," "mechanistic studies"). Prioritize peer-reviewed journals and exclude non-academic sources. Map trends in reported reaction conditions, catalytic applications, and unresolved contradictions (e.g., conflicting kinetic data). Annotate gaps using tools like VOSviewer for bibliometric analysis .
Q. What experimental controls are critical when studying the stability of this compound in different solvents?
- Methodological Answer : Include inert atmosphere controls (argon/glovebox) to prevent oxidation. Use deuterated solvents for NMR stability assays and monitor time-dependent decomposition via UV-Vis spectroscopy. Compare results with non-coordinating solvents (e.g., hexane) versus coordinating ones (e.g., THF). Replicate experiments at varying humidity levels to assess hydrolytic sensitivity .
Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?
- Methodological Answer : Document all procedural details: stoichiometry, heating/cooling rates, and purification methods (e.g., sublimation vs. recrystallization). Use high-purity reagents and validate equipment calibration (e.g., thermocouples). Share raw data and spectra in supplementary materials to enable cross-lab verification .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound complexes?
- Methodological Answer : Conduct comparative studies using identical instrumentation settings. Replicate conflicting experiments with standardized samples. Employ hybrid methods (e.g., EXAFS for zinc coordination geometry) to resolve ambiguities. Publish negative results and detailed error analyses to clarify inconsistencies .
Q. How can computational chemistry be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodological Answer : Combine DFT calculations (e.g., Gibbs free energy profiles, transition-state optimization) with kinetic isotope effects (KIE) and Hammett plots. Validate computational models against experimental activation parameters (e.g., Eyring plots). Use Molecular Dynamics (MD) simulations to probe solvent effects on reactivity .
Q. What factorial design approaches are suitable for optimizing catalytic applications of this compound in cross-coupling reactions?
- Methodological Answer : Implement a 2 factorial design to test variables: catalyst loading, temperature, and ligand type. Use ANOVA to identify significant interactions. Follow with response surface methodology (RSM) to refine optimal conditions. Include negative controls (e.g., ligand-free systems) to isolate catalytic contributions .
Q. How should researchers address ethical and methodological challenges when linking spectroscopic data with machine learning models?
- Methodological Answer : Ensure dataset transparency: publish raw spectra and preprocessing steps. Address bias by training models on diverse data (e.g., varying instrumentation, solvent systems). Validate predictions with blind experiments. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. What theoretical frameworks guide the study of this compound’s electronic structure and bonding?
- Methodological Answer :
Apply ligand field theory (LFT) and Natural Bond Orbital (NBO) analysis to describe Zn-alkyne interactions. Correlate experimental redox potentials with DFT-derived HOMO/LUMO energies. Use Quantum Theory of Atoms in Molecules (QTAIM) to quantify bond critical points in electron density maps .
Methodological Tables
Q. Table 1. Key Variables in Synthetic Optimization
| Variable | Range Tested | Impact on Yield | Characterization Method |
|---|---|---|---|
| Temperature | -78°C to 100°C | Non-linear | DSC, Kinetic assays |
| Solvent Polarity | Hexane to DMF | Significant | |
| Zinc Precursor | ZnCl, Zn(OAc) | Moderate | X-ray crystallography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
